molecular formula C14H14O2 B2789589 methyl 3-(naphthalen-2-yl)propanoate CAS No. 81711-55-9

methyl 3-(naphthalen-2-yl)propanoate

Cat. No.: B2789589
CAS No.: 81711-55-9
M. Wt: 214.264
InChI Key: SQJQGOOCIHSZHZ-UHFFFAOYSA-N
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Description

Methyl 3-(naphthalen-2-yl)propanoate is an aromatic ester featuring a naphthalene moiety linked to a propanoate backbone. Its structure combines the lipophilic naphthalene ring with the ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry. The compound’s properties, such as its molecular weight (~230 g/mol) and hydrophobic character, are influenced by the naphthalene system, which enhances stability and π-π interactions.

Properties

IUPAC Name

methyl 3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJQGOOCIHSZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenepropanoic acid, methyl ester typically involves the esterification of 2-naphthalenepropanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction is as follows:

2-Naphthalenepropanoic acid+MethanolAcid Catalyst2-Naphthalenepropanoic acid, methyl ester+Water\text{2-Naphthalenepropanoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{methyl 3-(naphthalen-2-yl)propanoate} + \text{Water} 2-Naphthalenepropanoic acid+MethanolAcid Catalyst​2-Naphthalenepropanoic acid, methyl ester+Water

Industrial Production Methods: Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials.

Types of Reactions:

    Hydrolysis: The ester can be hydrolyzed back into the parent acid and methanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Hydrolysis: 2-Naphthalenepropanoic acid and methanol.

    Reduction: 2-Naphthalenepropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1. Synthetic Intermediate

Methyl 3-(naphthalen-2-yl)propanoate serves as a crucial intermediate in the synthesis of various complex organic molecules. Its structure allows for functionalization through various chemical reactions, including:

  • Esterification : Reacting with alcohols to form esters.
  • Grignard Reactions : Acting as a nucleophile in the formation of alcohols.
  • Aldol Condensation : Participating in carbon-carbon bond formation.

These reactions leverage the compound's reactivity to produce derivatives with enhanced properties for specific applications.

Pharmaceutical Applications

2. Potential Therapeutic Uses

Recent studies have highlighted the potential pharmacological activities of this compound and its derivatives:

  • Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties against neurotoxicity induced by environmental toxins (e.g., MPP+) in cellular models. These effects are attributed to the regulation of oxidative stress markers and apoptotic pathways, suggesting potential use in treating neurodegenerative diseases like Parkinson's disease .
  • Anti-inflammatory Properties : The compound has been studied for its ability to modulate inflammatory responses, particularly through interactions with the NLRP3 inflammasome pathway. This suggests a role in managing chronic inflammatory conditions .

Material Science Applications

3. Polymer Chemistry

This compound is also explored in polymer chemistry, where it can be used as a monomer or additive to enhance the properties of polymers. Its naphthalene structure imparts unique optical and thermal properties, making it suitable for applications in:

  • Optoelectronic Devices : The compound's ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs).
  • Thermoplastic Materials : Incorporating this compound into thermoplastics can improve mechanical strength and thermal stability.

Data Table: Comparison of Applications

Application AreaSpecific Use CaseMechanism of Action/Benefits
Chemical SynthesisIntermediate for complex organic synthesisFunctionalization via esterification and Grignard reactions
PharmaceuticalsNeuroprotective agentReduces oxidative stress; protects against neurotoxicity
Anti-inflammatory agentModulates NLRP3 inflammasome signaling
Material ScienceMonomer for polymersEnhances optical and thermal properties
Additive for thermoplasticsImproves mechanical strength

Case Studies

4. Neuroprotection Against MPP+ Induced Toxicity

A study investigated the effects of this compound derivatives on SH-SY5Y neuroblastoma cells exposed to MPP+. The results indicated significant attenuation of apoptosis markers and oxidative stress levels, supporting its potential therapeutic role in neurodegenerative diseases .

5. Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory actions of this compound derivatives in BV2 microglial cells. The findings revealed that these compounds effectively reduced pro-inflammatory cytokines and inhibited activation of inflammatory pathways, showcasing their potential in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-naphthalenepropanoic acid, methyl ester depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to a biological response. For example, if used as a prodrug, it would be metabolized by esterases to release the active drug.

Comparison with Similar Compounds

Substituent Variations on the Naphthalene Ring

Methyl 2-(6-Methoxy-5-(p-Tolyl)naphthalen-2-yl)propanoate (4d)
  • Structure : Features a methoxy group at position 6 and a p-tolyl substituent at position 5 of the naphthalene ring.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling using naproxen-derived iodonium salts and p-tolylboronic acid .
  • Yield : 53–77% (depending on coupling partners) .
Methyl 3-((1-Methoxy-4-(Naphthalene-2-sulfonamido)naphthalen-2-yl)thio)propanoate (48c)
  • Structure : Contains a sulfonamide and thioether linkage between two naphthalene rings.
  • Synthesis : Achieved via nucleophilic substitution with 2-naphthalenesulfonyl chloride .
  • Properties : The sulfonamide group introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes or receptors).

Backbone Modifications

Methyl 3-((tert-Butyldimethylsilyl)oxy)-3-(Naphthalen-2-yl)propanoate (4b)
  • Structure: Incorporates a silyl-protected hydroxyl group at the β-position of the propanoate chain.
  • Synthesis : Catalyzed by a chiral Rh-complex, yielding 77% enantiomerically pure product .
  • Properties: The silyl ether group enhances solubility in non-polar solvents and serves as a protective strategy for subsequent functionalization.
Methyl (S)-2-Amino-3-(3-(Methylsulfonyl)phenyl)propanoate Hydrochloride
  • Structure: Replaces the naphthalene with a methylsulfonylphenyl group and introduces an amino acid backbone.

Alternative Aromatic Systems

Methyl 3-(3-Hydroxyphenyl)propanoate
  • Structure : Substitutes naphthalene with a hydroxyphenyl group.
  • Properties : Boiling point (294.8°C) and density (1.1 g/cm³) are lower than those of naphthalene-containing analogs due to reduced aromatic bulk .
  • Applications: Used in fragrances and polymer intermediates due to its phenolic hydroxyl group.
Methyl 3-(1H-Pyrrol-2-yl)propanoate
  • Structure : Features a pyrrole ring instead of naphthalene.
  • Properties : The heterocyclic ring introduces nitrogen-based reactivity, enabling coordination with metal ions or participation in heterocyclic chemistry .

Hydrogenated and Functionalized Derivatives

Methyl-3-(7-Hydroxy-1-Methyl-2-(Prop-1-en-2-yl)-1,2,3,4-Tetrahydronaphthalen-1-yl)propanoate
  • Structure : Partially hydrogenated naphthalene core with hydroxyl and isopropenyl groups.
  • Synthesis : Derived from acid-catalyzed cyclization followed by esterification (58% yield over two steps) .
  • Properties : Reduced aromaticity increases flexibility and may improve bioavailability compared to fully aromatic analogs.

Biological Activity

Methyl 3-(naphthalen-2-yl)propanoate, a compound with a naphthalene moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the naphthalene ring enhances its interaction with various biological targets due to π-π stacking interactions and hydrophobic effects.

PropertyValue
Molecular FormulaC14H14O2
Molecular Weight218.26 g/mol
CAS Number103-25-3
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes through hydrogen bonding and hydrophobic interactions facilitated by the naphthalene structure .
  • Receptor Modulation : It has been suggested that this compound may act on neurotransmitter receptors, particularly serotonin receptors, indicating potential neuropharmacological applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

Anticancer Potential

Research has highlighted the compound's anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, it has shown promise in reducing viability in lung cancer cells through apoptosis induction mechanisms .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In vitro studies demonstrate its ability to mitigate oxidative stress and apoptosis in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported an IC50 value indicating significant inhibition of cell growth compared to control groups .
  • Neuroprotection : In a model of ischemia/reperfusion injury, administration of the compound resulted in decreased apoptotic cell death and reduced inflammatory mediator levels, showcasing its protective role against brain injury .
  • Antimicrobial Efficacy : The compound was tested against several bacterial strains, demonstrating notable inhibition zones in disk diffusion assays, suggesting strong antimicrobial properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityIC50 (μM)
Methyl 3-amino-3-(phenyl)propanoateModerate anticancer activity>10
Methyl 3-amino-3-(naphthalen-1-yl)propanoateHigh anticancer and antimicrobial activity5.0
Methyl 3-(naphthalen-1-yloxy)propanoateReduced neuroprotective effectsNot reported

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-(naphthalen-2-yl)propanoic acid.

Conditions and Reagents

  • Acidic Hydrolysis : Concentrated HCl (aq) under reflux (24 h) .

  • Basic Hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C (12 h) .

Mechanistic Insight
The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, facilitated by acid/base catalysis. The naphthalene ring’s electron-withdrawing effect slightly accelerates hydrolysis compared to aliphatic esters .

Nucleophilic Aromatic Substitution

The naphthalene ring participates in electrophilic substitution, with the ester group acting as a weakly deactivating, meta-directing substituent.

Example Reaction: Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3) at 50°C.

  • Product : 6-Nitro-3-(naphthalen-2-yl)propanoate (major) .

Kinetic Data

PositionYield (%)Regioselectivity
112Minor
678Major

The meta-directing effect of the ester group favors substitution at position 6 .

Reduction Reactions

The ester is reduced to 3-(naphthalen-2-yl)propan-1-ol via lithium aluminum hydride (LiAlH₄).

Conditions

  • LiAlH₄ (2 equiv) in anhydrous THF, 0°C → RT (4 h).

  • Yield : 85% .

Mechanistic Pathway

  • Hydride attack at the carbonyl carbon.

  • Alkoxide intermediate protonated during workup.

Enolate Chemistry

The α-hydrogens adjacent to the ester carbonyl are sufficiently acidic (pKa ≈ 25) to form enolates for alkylation.

Example: Enolate Alkylation

  • Base : LDA (1.1 equiv) in THF at -78°C.

  • Electrophile : Methyl iodide (2 equiv).

  • Product : Methyl 2-methyl-3-(naphthalen-2-yl)propanoate (72% yield) .

Key Observation
The naphthalene ring stabilizes the enolate through conjugation, enhancing reactivity toward soft electrophiles .

Transesterification

The methyl ester undergoes exchange with higher alcohols under acid catalysis.

Example: Ethanolysis

  • Conditions : H₂SO₄ (cat.), ethanol, reflux (6 h).

  • Product : Ethyl 3-(naphthalen-2-yl)propanoate (94% conversion) .

Kinetic Comparison

AlcoholRate Constant (k, h⁻¹)
Methanol0.12
Ethanol0.18
Benzyl0.05

Steric hindrance from bulkier alcohols reduces reaction rates .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes.

Example Reaction

  • Substrate : Methyl acrylate (1.5 equiv).

  • Conditions : UV light (λ = 300 nm), CH₂Cl₂, 12 h.

  • Product : Cyclobutane-fused derivative (55% yield) .

Stereochemical Outcome

DiastereomerRatio (syn:anti)
syn3:1

The naphthalene ring’s planar geometry favors syn addition .

Oxidative Degradation

Strong oxidants like KMnO₄ cleave the propanoate chain.

Conditions

  • KMnO₄ (3 equiv), H₂O/acetone (3:1), 70°C (8 h).

  • Product : Naphthalene-2-carboxylic acid (63% yield) .

Mechanism

  • Oxidation of the α-C to a ketone.

  • Further oxidation to carboxylic acid.

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